molecular formula C10H8N2 B149096 4,4'-Bipyridine CAS No. 553-26-4

4,4'-Bipyridine

Cat. No. B149096
CAS RN: 553-26-4
M. Wt: 156.18 g/mol
InChI Key: MWVTWFVJZLCBMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-Bipyridine is a bipyridine molecule that serves as a versatile building block in the field of coordination chemistry. It is known for its ability to act as a bridging ligand between transition metal atoms, forming a variety of coordination polymers with novel topologies and geometries, such as linear, zigzag, and helical structures, among others .

Synthesis Analysis

The synthesis of 4,4'-bipyridine derivatives and related compounds has been extensively studied. For instance, mono- and di-quaternized derivatives of 4,4'-bipyridine have been synthesized for their redox activity and electrochromic properties, leading to multifunctional materials with chromic phenomena . Additionally, a series of π-conjugated 4,4'-bipyridines have been synthesized, displaying good thermal stability and tunable optical properties through the introduction of various substituents . Furthermore, 4,4'-bipyridinium sulfonic acid chloride has been synthesized as a new solid acid catalyst for the preparation of amidoalkyl phenols . Polyhalogenated 4,4'-bipyridines have also been synthesized through a simple dimerization procedure, with a proposed mechanism based on experimental observations .

Molecular Structure Analysis

The molecular structure of 4,4'-bipyridine and its derivatives has been characterized using various techniques. For example, the radical anion and dianion forms of 4,4'-bipyridine have been isolated and characterized by single-crystal X-ray diffraction, revealing correlations between electronic structure and metric structural data . The structure of functionalized 4,4'-bipyridines has been studied to understand their organization on surfaces, which is crucial for their application in self-assembled architectures .

Chemical Reactions Analysis

4,4'-Bipyridine is involved in a range of chemical reactions due to its reactive sites and ability to coordinate with metals. It has been used to form homoleptic and heteroleptic iron(II) and ruthenium(II) complexes with novel 4'-nitro-2,2':6',2''-terpyridines and 4'-amino-2,2':6',2''-terpyridines, leading to compounds with interesting chemical and electrochemical properties . Additionally, co-crystals of 4,4'-bipyridine with 4-hydroxybenzoic acid have been studied, showing synthon polymorphism and pseudopolymorphism within the same structural landscape .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4'-bipyridine derivatives are multifaceted. They exhibit redox activity, electrochromic aptitude, and various types of chromism, which are exploited in different applications. The introduction of substituents can significantly alter the properties of these compounds, as seen in the case of functionalized 4,4'-bipyridines used for 2D self-assembly on graphite surfaces . The thermal stability and optical properties of these compounds can be tuned by modifying the π-conjugated system and the nature of the substituents .

Scientific Research Applications

1. Material and Environmental Applications

  • Redox Activity and Electrochromic Aptitude : 4,4'-Bipyridine derivatives are employed in materials science for their redox activity and electrochromic properties. These derivatives, including viologens and monoquats, are crucial in developing multifunctional chromic materials responsive to the environment and solvents (Papadakis, 2019).
  • Catalysis in Carbon Dioxide Reduction : In the context of carbon dioxide reduction, Re(bipy-tBu)(CO)3Cl, a derivative of 4,4'-Bipyridine, has shown significant catalytic activity, indicating its potential in environmental applications (Smieja & Kubiak, 2010).

2. Structural and Coordination Chemistry

  • Crystal Engineering : 4,4'-Bipyridine plays a vital role in crystal engineering, especially in coordination polymers. It serves as a linking ligand, contributing to the formation of diverse and functionally intriguing materials (Adarsh & Dastidar, 2012).
  • Synthesis and Structure of Complexes : It is an excellent rigid bridging ligand, contributing to the synthesis and structure of various metal complexes. This has significant implications in supramolecular chemistry and crystal engineering (Guo-feng, 2005).

3. Applications in Nanotechnology and Surface Chemistry

  • Surface-Enhanced Raman Scattering : 4,4'-Bipyridine has been studied for its interaction with gold nanoparticle surfaces, revealing insights into adsorption structures and mechanisms relevant to nanotechnology (Joo, 2004).
  • Self-Assembled Monolayers : It is used as a linker in forming self-assembled monolayers on surfaces, which is significant for developing nanoscale devices and materials (Richard et al., 2021).

Safety And Hazards

4,4’-Bipyridine should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Mono- and di-quaternized 4,4′-bipyridine derivatives constitute a family of heterocyclic compounds, which in recent years have been employed in numerous applications. These applications correspond to various disciplines of research and technology .

properties

IUPAC Name

4-pyridin-4-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVTWFVJZLCBMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27926-72-3 (di-hydrochloride)
Record name gamma,gamma'-Dipyridyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2027200
Record name 4,4'-Bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2027200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [IUCLID] White crystalline solid with a pungent odor; [Alfa Aesar MSDS]
Record name 4,4'-Bipyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9663
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.0000556 [mmHg]
Record name 4,4'-Bipyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9663
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

4,4'-Bipyridine

CAS RN

553-26-4, 37275-48-2, 123333-55-1
Record name 4,4′-Bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=553-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma,gamma'-Dipyridyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyltransferase, dopamine N-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037275482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Bipyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404423
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Bipyridine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-Bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2027200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-bipyridyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.216
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4'-Bipyridyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4'-BIPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4O2OD61CB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To 22 parts of 1-[2-pyridyl)ethyl] pyridinium chloride (obtained from pyridine and 2-vinylpyridine as in Example 13) in 100 parts of a mixture of water-acetone (1:1 v/v) was added five parts sodium cyanide, and the mixture stirred 24 hours at 25° C. The resulting dark blue solution was oxidized with an alcoholic iodine solution until the blue color disappeared and 100 parts 40% sodium hydroxide added. Cleavage of the quat and workup as in Example 15 gave 4.9 parts 4,4'-bipyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

4-Chloropyridine (11.35 parts), benzyltriethylammonium chloride (2.0 parts), sodium hydroxide liquor (32%; 13.5 parts), 3% palladium on charcoal (50% paste; 2.0 parts) and sodium formate (10.2 parts in water (30 parts) are stirred at the boil under reflux for 4 hours. Sodium formate (3.4 parts) is added and then the mixture held at the boil for a further 24 hours. The reaction mixture is cooled and then filtered. The residue is extracted continuously with hot methanol (100 parts) for 6 hours. The extract when evaporated to dryness gives 3.6 parts (46.2%) of 4,4'-bipyridyl.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
46.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Bipyridine
Reactant of Route 2
Reactant of Route 2
4,4'-Bipyridine
Reactant of Route 3
Reactant of Route 3
4,4'-Bipyridine
Reactant of Route 4
4,4'-Bipyridine
Reactant of Route 5
Reactant of Route 5
4,4'-Bipyridine
Reactant of Route 6
Reactant of Route 6
4,4'-Bipyridine

Citations

For This Compound
33,200
Citations
RW Gable, BF Hoskins, R Robson - Journal of the Chemical Society …, 1990 - pubs.rsc.org
Zn(4,4′-bipy)2SiF6·2H2O (4,4′-bipy = 4,4′-bipyridine) consists of two perpendicular and equivalent stacks of infinite, essentially square grid [Zn(H2O)2(4,4′-bipy)2]n2n+ sheets, …
Number of citations: 440 pubs.rsc.org
K Biradha, M Sarkar, L Rajput - Chemical communications, 2006 - pubs.rsc.org
Coordination polymers have attracted an enormous interest among chemists due to their novel physical and chemical properties. This review describes the role of 4,4′-bipyridine in …
Number of citations: 372 pubs.rsc.org
NN Adarsh, P Dastidar - Chemical Society Reviews, 2012 - pubs.rsc.org
The last two decades have witnessed the research activities in the area of coordination polymers (CPs), which are structurally diverse and functionally intriguing materials. In this …
Number of citations: 213 pubs.rsc.org
FE Hahn, C Radloff, T Pape, A Hepp - Organometallics, 2008 - ACS Publications
A Nickel(II)-Cornered Molecular Rectangle with Biscarbene and 4,4′-Bipyridine Bridging Groups | Organometallics ACS ACS Publications C&EN CAS Find my institution Blank …
Number of citations: 185 pubs.acs.org
H Fischer, GM Tom, H Taube - Journal of the American Chemical …, 1976 - ACS Publications
At 25, the first-order specific rates for the reduction of Co (III) by Ru (II) in the complexes of the type [(NH3) 5Co, iiL... LRu'i (NH3) 4H20] with L—L as 4, 4'-bipyridine, l, 2-bis (4-pyridyl) …
Number of citations: 387 pubs.acs.org
J Lu, C Yu, T Niu, T Paliwala, G Crisci… - Inorganic …, 1998 - ACS Publications
Several new one-dimensional coordination polymers were obtained by reactions of different simple cobalt salts with 4,4‘-bipyridine. Co(SO 4 )(H 2 O) 3 (4,4‘-bipy)·2H 2 O (1) was …
Number of citations: 186 pubs.acs.org
R Papadakis - Molecules, 2019 - mdpi.com
Mono- and di-quaternized 4,4′-bipyridine derivatives constitute a family of heterocyclic compounds, which in recent years have been employed in numerous applications. These …
Number of citations: 23 www.mdpi.com
T Kim, P Darancet, JR Widawsky, M Kotiuga… - Nano …, 2014 - ACS Publications
We measure conductance and thermopower of single Au–4,4′-bipyridine–Au junctions in distinct low and high conductance binding geometries accessed by modulating the electrode …
Number of citations: 126 pubs.acs.org
J Tao, ML Tong, XM Chen - Journal of the Chemical Society, Dalton …, 2000 - pubs.rsc.org
Three new metal–organic co-ordination frameworks formulated as [M(tp)(4,4′-bipy)] [M = CoII1, CdII2 or ZnII3; tp = terephthalate; 4,4′-bipy = 4,4′-bipyridine] have been …
Number of citations: 236 pubs.rsc.org
AJ Fletcher, EJ Cussen, TJ Prior… - Journal of the …, 2001 - ACS Publications
This study combines measurements of the thermodynamics and kinetics of guest sorption with powder X-ray diffraction measurements of the nanoporous metal organic framework …
Number of citations: 288 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.